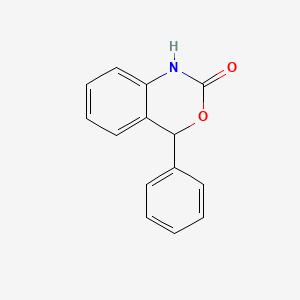

4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. It has garnered significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid derivatives with a carboxylic acid chloride in the presence of a cyclizing agent such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . Another effective method involves the use of iminium cations from a mixture of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs one-pot synthesis techniques to streamline the process and improve yield. The use of readily available starting materials such as anthranilic acid derivatives and carboxylic acid chlorides, combined with efficient cyclizing agents, allows for high-yield production under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted benzoxazines, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits biological activities such as enzyme inhibition and antifungal properties.

Wirkmechanismus

The mechanism of action of 4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. For example, as an elastase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of elastin and other proteins. This inhibition can help in the treatment of diseases where elastase activity is detrimental .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Phenyl-4H-3,1-benzoxazin-4-one

- 3,4-Dihydro-2H-1,4-benzoxazines

- 2H-1,4-Benzoxazin-3(4H)-one

Uniqueness

4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of a phenyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one (CAS Number: 13260-76-9) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H11NO2 |

| Molecular Weight | 225.243 g/mol |

| Density | 1.223 g/cm³ |

| Boiling Point | 301.3 °C |

| Flash Point | 136 °C |

| LogP | 2.787 |

These properties indicate that the compound is relatively stable under standard conditions and possesses moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. In vitro tests have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 0.0039 mg/mL, indicating potent antibacterial properties .

Antioxidant Activity

The compound has also shown promising antioxidant activity . Research indicates that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity is measured through various assays, including DPPH and ABTS radical scavenging tests .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound exhibits anti-inflammatory effects . It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in inflammatory pathways . This suggests potential applications in treating chronic inflammatory conditions.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various benzoxazinone derivatives, including this compound. The results showed significant inhibition against E. coli and S. aureus, with a notable speed of action leading to complete bacterial death within hours .

- Wound Healing : Another investigation focused on the compound's role in wound healing processes. It was found to enhance fibroblast proliferation and migration in vitro, suggesting its potential application in developing topical formulations for wound care .

Eigenschaften

CAS-Nummer |

13260-76-9 |

|---|---|

Molekularformel |

C14H11NO2 |

Molekulargewicht |

225.24 g/mol |

IUPAC-Name |

4-phenyl-1,4-dihydro-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C14H11NO2/c16-14-15-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9,13H,(H,15,16) |

InChI-Schlüssel |

FBEMUXLHFRBHHA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3NC(=O)O2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.